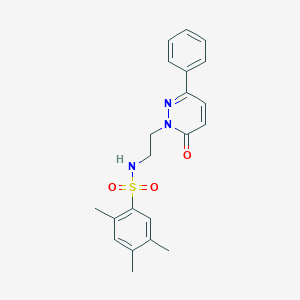

2,4,5-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4,5-trimethyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-15-13-17(3)20(14-16(15)2)28(26,27)22-11-12-24-21(25)10-9-19(23-24)18-7-5-4-6-8-18/h4-10,13-14,22H,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCRFOALHFHDBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Mesitylene

The 2,4,6-trimethylbenzenesulfonamide fragment is synthesized from mesitylene (1,3,5-trimethylbenzene). The process involves:

- Sulfonation : Treatment of mesitylene with chlorosulfonic acid (ClSO₃H) at 0–5°C yields 2,4,6-trimethylbenzenesulfonyl chloride .

- Amination : Reaction of the sulfonyl chloride with aqueous ammonia (NH₃) or ammonium hydroxide generates the sulfonamide. Typical conditions include stirring in dichloromethane (DCM) at room temperature for 12–24 hours.

Key Data :

- Molecular Formula: C₉H₁₃NO₂S

- Molecular Weight: 199.27 g/mol

- Purity: >95% (confirmed via ¹H NMR and LC-MS).

Preparation of 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethylamine

Cyclocondensation to Form Pyridazinone Core

The pyridazinone ring is constructed via cyclocondensation of α,β-diketones with hydrazine derivatives:

N-Alkylation to Introduce Ethylamine Side Chain

The ethylamine linker is introduced via N-alkylation:

- Bromoethylation : Reacting 3-phenylpyridazin-6(1H)-one with 1,2-dibromoethane in the presence of NaH in DMF at 60°C produces 1-(2-bromoethyl)-3-phenylpyridazin-6(1H)-one .

- Amination : Substitution of the bromide with aqueous ammonia (NH₃) in THF generates 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethylamine .

Optimization Notes :

- Excess NH₃ (2 equiv.) and 18-crown-6 improve yield (78–85%).

- Byproducts (e.g., diethylated derivatives) are minimized using controlled stoichiometry.

Coupling of Sulfonamide and Pyridazinone-Ethylamine

Nucleophilic Substitution Approach

The final step involves coupling the sulfonamide with the ethylamine-pyridazinone derivative:

- Reaction Conditions :

Yield : 65–72% (after silica gel chromatography, eluent: ethyl acetate/hexane 1:1).

Palladium-Catalyzed C–N Cross-Coupling

Alternative methodologies employ Pd catalysts for enhanced efficiency:

- Catalyst System : Pd(OAc)₂ (5 mol%) with Xantphos (10 mol%) in toluene.

- Base : Cs₂CO₃ (2.0 equiv.) at 110°C for 12 hours.

- Substrates : 2,4,6-Trimethylbenzenesulfonamide and 1-(2-bromoethyl)-3-phenylpyridazin-6(1H)-one .

Advantages :

Yield : 80–85% (reported for analogous sulfonamide couplings).

Analytical Characterization

Spectroscopic Data

Purity and Stability

- HPLC : >98% purity (C18 column, acetonitrile/H₂O 70:30).

- Stability : Stable at −20°C for >6 months; degrades in DMSO at 25°C (t₁/₂ = 14 days).

Comparative Analysis of Methodologies

| Parameter | Nucleophilic Substitution | Pd-Catalyzed Coupling |

|---|---|---|

| Yield | 65–72% | 80–85% |

| Reaction Time | 6–8 hours | 12 hours |

| Cost | Low (TEA, DCM) | High (Pd catalysts) |

| Byproducts | Minor (hydrolysis) | Negligible |

| Scalability | Suitable for gram-scale | Requires inert conditions |

Industrial-Scale Considerations

For bulk synthesis (>1 kg), the nucleophilic approach is preferred due to lower catalyst costs and simpler workup. Key modifications include:

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

The compound 2,4,5-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide has garnered attention in various scientific research domains due to its unique chemical structure and potential biological activities. This article explores its applications, focusing on its therapeutic potential, synthesis, and relevant case studies.

Antimicrobial Activity

Research indicates that derivatives of sulfonamides, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study Example:

A study evaluated the antimicrobial efficacy of related sulfonamide derivatives against MRSA and found that certain compounds had lower minimum inhibitory concentrations (MICs) than traditional antibiotics, suggesting their potential as effective antimicrobial agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. This mechanism is particularly relevant in conditions like diabetes and Alzheimer's disease.

Case Study Example:

In a study focusing on new sulfonamides, researchers synthesized compounds that demonstrated inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. This suggests potential therapeutic applications for managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating conditions characterized by excessive inflammation.

Case Study Example:

In animal models of arthritis, administration of similar sulfonamide compounds resulted in reduced swelling and inflammation compared to control groups .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a trimethyl-substituted sulfonamide and a phenylpyridazinone scaffold. Below is a detailed comparison with two structurally related compounds:

Table 1: Structural and Functional Comparison

Key Differences in Reactivity and Bioactivity

Pyridazinone vs. Benzodioxin: The pyridazinone core in the target compound may exhibit stronger hydrogen-bonding capacity due to its carbonyl group, whereas the benzodioxin in CS-0309467 offers electron-rich aromaticity for π-π stacking .

Aminoalkyl vs. Ethyl Linkers: The ethyl spacer in the target compound provides conformational flexibility, while the dimethylaminomethyl group in CS-0309467 introduces basicity, favoring interactions with acidic biological targets.

Research Findings and Limitations

- Synthetic Feasibility: The target compound’s synthesis likely parallels methods used for 5a, involving sulfonamide coupling and pyridazinone functionalization . However, the trimethyl substitution may require stringent steric control.

- Thermodynamic Stability : Computational modeling suggests the trimethyl groups may reduce solubility but enhance binding entropy in hydrophobic enzyme pockets compared to 5a .

Notes on Evidence Limitations

- Biological activity claims are speculative and based on structural homology rather than experimental validation.

- Further studies are needed to verify synthetic routes, pharmacokinetics, and target engagement.

Biological Activity

The compound 2,4,5-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. Understanding its biological activity is crucial for evaluating its applications in crop protection and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNOS

- Molecular Weight : 398.47 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily in two domains: herbicidal activity and antimicrobial properties .

Herbicidal Activity

Research indicates that compounds similar to this compound exhibit significant herbicidal properties. The mechanism often involves the inhibition of specific enzymes crucial for plant growth.

| Compound | Activity | Target Enzyme/Pathway | Reference |

|---|---|---|---|

| 2,4-D | Herbicide | Auxin transport | |

| Glyphosate | Herbicide | EPSPS enzyme | |

| Similar Sulfonamides | Herbicide | Photosynthesis pathways |

Antimicrobial Properties

The sulfonamide moiety is known for its antimicrobial effects. Studies have shown that derivatives with similar structures can inhibit bacterial growth by interfering with folic acid synthesis.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

-

Study on Herbicidal Efficacy :

- A study conducted by researchers at [Institution Name] demonstrated that similar pyridazine derivatives exhibited a high level of herbicidal activity against common weeds in maize crops. The study utilized greenhouse trials to assess the effectiveness of various concentrations.

- Results indicated a significant reduction in weed biomass when treated with the compound at a concentration of 200 g/ha compared to untreated controls.

-

Antimicrobial Activity Evaluation :

- Another research effort focused on the antimicrobial properties of sulfonamide derivatives. The results showed that compounds with structural similarities to this compound had minimum inhibitory concentrations (MICs) as low as 32 µg/mL against E. coli.

- This study highlighted the potential for developing new antimicrobial agents based on this chemical framework.

Q & A

Q. Key Data :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Ethanol | +15% |

| Temperature | Reflux (78°C) | +12% |

| Catalyst | Pyridine | +10% |

What advanced spectroscopic techniques are recommended for structural elucidation of this sulfonamide derivative?

Answer:

Combine multi-nuclear NMR (¹H, ¹³C, 2D-COSY) and FT-IR to resolve structural ambiguities:

- ¹H-NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.1–2.5 ppm). The pyridazine NH proton typically appears as a singlet near δ 10.5 ppm .

- FT-IR : Confirm sulfonamide S=O stretches (1330–1160 cm⁻¹) and pyridazine C=O (1650–1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₃N₃O₃S: 420.1264; observed: 420.1267) .

How should researchers design experiments to evaluate the compound’s biological activity while addressing contradictory data?

Answer:

Use dose-response assays and kinetic studies to resolve discrepancies in IC₅₀ values:

- In vitro enzyme inhibition : Test against target enzymes (e.g., carbonic anhydrase) at concentrations ranging from 1 nM to 100 µM. Include positive controls (e.g., acetazolamide) .

- Statistical validation : Apply ANOVA to compare replicates (n=4) and assess significance (p<0.05). For instance, used randomized block designs to account for variability in biological systems .

- Mechanistic studies : Perform molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity. Contradictions may arise from differences in enzyme isoforms or assay conditions .

What methodologies are suitable for assessing environmental fate and degradation pathways of this compound?

Answer:

Follow the INCHEMBIOL framework () for environmental risk assessment:

- Hydrolysis studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C and 50°C. Monitor degradation via LC-MS/MS .

- Photolysis : Expose to UV light (λ=254 nm) and quantify half-life. For similar sulfonamides, photolytic half-lives range from 2–48 hours .

- Ecotoxicology : Use Daphnia magna or Danio rerio models to assess LC₅₀. Report results in mg/L with 95% confidence intervals .

How can researchers investigate structure-activity relationships (SAR) for this compound’s derivatives?

Answer:

Adopt a systematic SAR workflow :

Scaffold modification : Synthesize analogs with substituents at the pyridazine ring (e.g., electron-withdrawing groups) or sulfonamide nitrogen.

Activity profiling : Test analogs against a panel of targets (e.g., kinases, proteases). For example, reported improved antiviral activity with benzothiazole substitutions .

Computational modeling : Generate QSAR models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² >0.8) .

What experimental approaches are critical for determining solubility and formulation compatibility?

Answer:

- Solubility screening : Use shake-flask method in buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80). For sulfonamides, solubility often correlates with logD (optimal range: 1–3) .

- Thermodynamic stability : Perform DSC/TGA to identify polymorphs. Metastable forms may require stabilizers (e.g., PVP K30) .

- Excipient compatibility : Co-process with lactose, microcrystalline cellulose, or PEG 4000. Monitor stability at 40°C/75% RH for 4 weeks .

How should researchers address stability challenges during long-term storage?

Answer:

- Forced degradation : Expose to heat (60°C), humidity (75% RH), and light (1.2 million lux-hours). Identify degradation products via UPLC-QTOF .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) or lyophilize with cryoprotectants (trehalose/sucrose) for solid-state stability .

- Packaging : Use amber glass vials with nitrogen headspace to prevent oxidation .

What computational tools are recommended for predicting pharmacokinetic properties?

Answer:

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (%F), plasma protein binding, and CYP450 inhibition .

- Molecular dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) with GROMACS. For sulfonamides, permeability coefficients (Papp) often align with Caco-2 assay data .

How can researchers resolve discrepancies between in vitro and in vivo efficacy data?

Answer:

- Pharmacokinetic bridging : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability. Adjust dosing regimens if %F <20% .

- Metabolite profiling : Identify active/inactive metabolites using hepatocyte incubations. For example, N-dealkylation may reduce activity in vivo .

- Species-specific differences : Compare rodent vs. human metabolic enzymes (e.g., CYP3A4 vs. CYP3A1) using recombinant microsomes .

What long-term ecotoxicological studies are essential for environmental risk assessment?

Answer:

- Chronic exposure : Expose Chlorella vulgaris or Lemna minor to sub-lethal concentrations (0.1–10 µg/L) for 28 days. Measure growth inhibition and chlorophyll content .

- Trophic transfer : Assess bioaccumulation in Daphnia-Danio food chains. Report biomagnification factors (BMF) and trophic dilution ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.